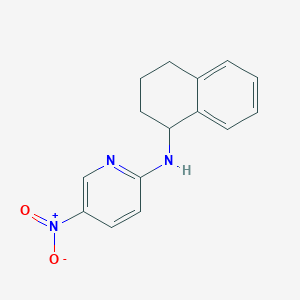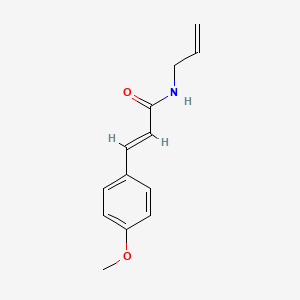
5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine, also known as TAN-2483, is a synthetic compound that belongs to the class of nitroaromatic compounds. It has been extensively studied for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine is not fully understood. However, it is known to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators. It also induces apoptosis and inhibits angiogenesis in cancer cells.
Biochemical and Physiological Effects:
5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine has been shown to reduce inflammation and tumor growth in animal models. It also exhibits antibacterial and antifungal properties. However, the exact biochemical and physiological effects of 5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine on humans are still unknown.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine is its potent anti-inflammatory and anti-tumor activities. It also exhibits antibacterial and antifungal properties, which make it a potential candidate for the development of new drugs. However, the limitations of 5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine include its low solubility and stability, which make it difficult to work with in the laboratory.
Future Directions
There are several future directions for the study of 5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine. One direction is to explore its potential therapeutic applications in other diseases such as autoimmune diseases and neurodegenerative disorders. Another direction is to develop new formulations of 5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine that improve its solubility and stability. Additionally, more studies are needed to fully understand the mechanism of action of 5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine and its effects on human physiology.
Synthesis Methods
5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine can be synthesized using a multi-step process that involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 2-pyridinecarboxylic acid followed by nitration and reduction. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
5-nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies. In addition, it has also been shown to have antibacterial and antifungal properties.
properties
IUPAC Name |
5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-18(20)12-8-9-15(16-10-12)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHIVFIZEDBOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)
![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)

![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)